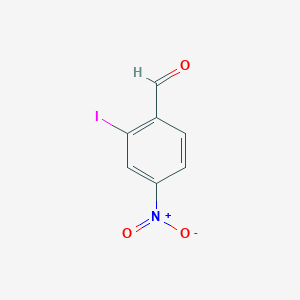

2-Iodo-4-nitrobenzaldehyde

概要

説明

2-Iodo-4-nitrobenzaldehyde is an organic compound with the molecular formula C7H4INO3. It is a yellow solid that is used in various chemical reactions and research applications. The compound is characterized by the presence of an iodine atom and a nitro group attached to a benzaldehyde ring, making it a versatile intermediate in organic synthesis .

準備方法

Synthetic Routes and Reaction Conditions

2-Iodo-4-nitrobenzaldehyde can be synthesized through a multi-step process involving the nitration of iodobenzene followed by formylation. The nitration step introduces the nitro group, while the formylation step adds the aldehyde group to the benzene ring. The reaction conditions typically involve the use of strong acids like sulfuric acid and nitric acid for nitration, and formylation can be achieved using reagents like dimethylformamide (DMF) and phosphorus oxychloride (POCl3) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

化学反応の分析

Types of Reactions

2-Iodo-4-nitrobenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The nitro group can be reduced to an amine group.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride (SnCl2) can achieve reduction.

Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: 2-Iodo-4-nitrobenzoic acid.

Reduction: 2-Iodo-4-aminobenzaldehyde.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

科学的研究の応用

Organic Synthesis

2-Iodo-4-nitrobenzaldehyde serves as a crucial intermediate in the synthesis of complex organic molecules. It is utilized in various coupling reactions, including:

- Ullmann Coupling : This method allows for the formation of biphenyl derivatives through copper-catalyzed reactions .

- Nucleophilic Substitution Reactions : The iodine atom can be replaced by other nucleophiles, facilitating the creation of diverse compounds.

Medicinal Chemistry

Research indicates that this compound has potential applications in drug development:

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties, making it a candidate for further pharmaceutical exploration.

- Enzyme Inhibition Studies : It is used as a probe in studying enzyme-catalyzed reactions, providing insights into biochemical pathways.

Material Science

This compound is also employed in materials science for creating functional materials:

- Dyes and Pigments : Its unique chemical structure allows it to be used in producing dyes with specific optical properties.

- Anion Receptor Development : Recent studies have explored its use in synthesizing anion receptors, which are vital for sensing applications in environmental and biological contexts .

Case Study 1: Synthesis of Anion Receptors

Research demonstrated the successful use of this compound in synthesizing an anion receptor based on a bis-urea framework. The Ullmann coupling facilitated the formation of biphenyl dicarbaldehydes, showcasing its utility in constructing complex molecular architectures .

Case Study 2: Antimicrobial Properties

A study investigated various derivatives of this compound for their antimicrobial efficacy against different bacterial strains. The results indicated that certain modifications enhanced activity significantly, suggesting pathways for developing new antimicrobial agents.

作用機序

The mechanism of action of 2-Iodo-4-nitrobenzaldehyde involves its reactivity with various nucleophiles and electrophiles The nitro group is an electron-withdrawing group, making the benzaldehyde ring more susceptible to nucleophilic attackThese properties make it a valuable intermediate in organic synthesis .

類似化合物との比較

Similar Compounds

4-Iodo-2-nitrobenzaldehyde: Similar structure but with different positions of the nitro and iodine groups.

2-Bromo-4-nitrobenzaldehyde: Bromine instead of iodine.

2-Iodo-5-nitrobenzaldehyde: Nitro group at a different position on the benzene ring.

Uniqueness

2-Iodo-4-nitrobenzaldehyde is unique due to the specific positioning of the iodine and nitro groups, which influences its reactivity and the types of reactions it can undergo. This makes it particularly useful in certain synthetic pathways where regioselectivity is crucial .

生物活性

2-Iodo-4-nitrobenzaldehyde is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, characterization, and biological properties of this compound, drawing on recent research findings and case studies.

This compound (CAS Number: 101421-31-2) has a molecular formula of and a molecular weight of approximately 277.016 g/mol. It exhibits a melting point range of 82–85 °C and a boiling point of 369.5 °C at 760 mmHg . The synthesis of this compound typically involves the Ullmann coupling reaction, which allows for the formation of various derivatives with potential biological applications .

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, the incorporation of nitro groups in aromatic aldehydes has been linked to enhanced antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. This is attributed to increased hydrogen bonding interactions that enhance the compound's affinity for bacterial targets .

Table 1: Antimicrobial Activity of Nitro Compounds

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 64 |

| Nitro-substituted hydrazones | Escherichia coli | 64 |

Case Studies and Research Findings

- Antibacterial Efficacy : A comparative study evaluated the antibacterial effects of various nitro compounds, including derivatives of this compound. Results indicated that these compounds significantly inhibited biofilm formation in Pseudomonas aeruginosa, suggesting their utility in treating biofilm-associated infections .

- Cell Viability Assays : In vitro assays using cancer cell lines revealed that exposure to nitro-substituted compounds led to a decrease in cell viability and an increase in apoptotic markers. This aligns with findings from studies on similar nitro compounds indicating their potential as chemotherapeutic agents .

Q & A

Basic Research Questions

Q. What are the critical safety precautions for handling 2-Iodo-4-nitrobenzaldehyde in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection (e.g., P95 masks) if dust or aerosols are generated .

- Ventilation: Work in a fume hood to minimize inhalation risks. Ensure proper airflow to avoid accumulation of vapors or particulates .

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .

- Storage: Store in a cool, dry place away from oxidizers and reducing agents. Use amber glass containers to limit light-induced degradation .

Q. How can researchers confirm the purity of this compound using standard analytical techniques?

Answer:

- Melting Point Analysis: Compare observed melting points (e.g., 103–106°C for similar nitrobenzaldehyde derivatives) with literature values to assess purity .

- Chromatography: Use HPLC or TLC with UV detection to identify impurities. Reference standards should exhibit a single peak/spot .

- Spectroscopy: IR spectroscopy can validate functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹, nitro group absorption at ~1520 cm⁻¹). Discrepancies may indicate degradation .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound be resolved in structural elucidation?

Answer:

- Cross-Validation: Combine -NMR, -NMR, and mass spectrometry. For example, the aldehyde proton in -NMR typically appears at ~10 ppm, while iodine’s inductive effect deshields adjacent aromatic protons .

- Isotopic Patterns: In high-resolution MS, the iodine isotope pattern (e.g., , ) aids in confirming molecular ion peaks .

- X-ray Crystallography: Resolve ambiguities in substituent positioning by determining crystal structures, particularly if steric effects alter expected spectral data .

Q. What synthetic strategies optimize the yield of this compound in electrophilic substitution reactions?

Answer:

- Directed Iodination: Use a nitro group as a meta-director. Introduce iodine via I/HIO in acetic acid, leveraging the aldehyde’s electron-withdrawing nature to enhance regioselectivity .

- Catalysis: Employ Lewis acids (e.g., FeCl) to activate the aromatic ring, improving reaction rates and selectivity .

- Workup Optimization: Quench reactions with sodium thiosulfate to remove excess iodine. Recrystallize from ethanol/water mixtures to isolate high-purity product .

Q. How do researchers address contradictions in reported reactivity of this compound in cross-coupling reactions?

Answer:

- Control Experiments: Test reactivity under varying conditions (e.g., Pd catalysts, ligands, solvents). For example, Pd(PPh) in DMF may outperform Pd(OAc) in THF due to better solubility .

- Mechanistic Probes: Use DFT calculations to evaluate transition states. The nitro group’s electron-withdrawing effect may stabilize intermediates differently than in non-nitrated analogs .

- Byproduct Analysis: Characterize side products (e.g., dehalogenated species) via GC-MS to identify competing reaction pathways .

Q. Methodological Guidance for Data Interpretation

Q. What statistical approaches are recommended for analyzing inconsistent biological activity data in studies involving this compound derivatives?

Answer:

- Dose-Response Curves: Fit data to sigmoidal models (e.g., Hill equation) to quantify EC values. Outliers may indicate assay interference from iodine’s redox activity .

- Multivariate Analysis: Use PCA or clustering to identify variables (e.g., solvent polarity, substituent electronic effects) driving activity discrepancies .

- Error Propagation: Quantify uncertainties in spectroscopic measurements (e.g., ±0.5 ppm for NMR shifts) to assess confidence in structure-activity relationships .

特性

IUPAC Name |

2-iodo-4-nitrobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4INO3/c8-7-3-6(9(11)12)2-1-5(7)4-10/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPAJYMLKGLFKHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])I)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40449353 | |

| Record name | Benzaldehyde, 2-iodo-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101421-31-2 | |

| Record name | Benzaldehyde, 2-iodo-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。